molecular formula C26H23ClFN3O3 B2943571 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-07-6

4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2943571
CAS RN: 1018162-07-6
M. Wt: 479.94
InChI Key: SCDXBYTVBGHHOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidin-2-one ring, and a chlorophenoxy group . These functional groups suggest that the compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and pyrrolidin-2-one rings suggests that the compound is likely to be a rigid, planar molecule. The chlorophenoxy group could introduce some steric hindrance, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole and pyrrolidin-2-one rings are likely to be involved in aromatic substitution reactions, while the chlorophenoxy group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to the compound’s aromaticity and polarity .

Scientific Research Applications

Fluorescent Properties for Biological Imaging

The synthesis and application of heteroatom-containing organic fluorophores, such as those involving pyridine and carbazole units, have been explored for their unique fluorescent properties. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects, making them valuable for fluorescent pH sensing in both solution and solid states, as well as for detecting acidic and basic organic vapors. This application is critical for biological imaging and could be relevant for the compound due to the structural similarities, especially in relation to its potential fluorescence characteristics (Yang et al., 2013).

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is a prominent area of research due to their wide range of biological activities. These derivatives are synthesized for various applications, including antibacterial and antioxidant activities. The process involves creating novel compounds that have shown significant efficacy in preliminary studies. Given the benzimidazole core in the specified compound, research in this area suggests potential antimicrobial or antioxidant applications, underscoring the versatility of such molecules in scientific research (Tumosienė et al., 2018).

Polyimide Synthesis for Material Science

The development of novel polyimides derived from aromatic dianhydrides and diamines, including pyridine-bridged structures, highlights the importance of such compounds in creating materials with desirable thermal stability, mechanical properties, and low dielectric constants. The incorporation of specific functional groups can lead to materials with high refractive indices and small birefringences, suitable for applications in optoelectronics and as advanced materials for various industrial applications. This area of research might be relevant for exploring the compound's utility in material science, given its structural complexity and potential for forming polyimide structures (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures are often used in drug discovery due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for better activity and selectivity .

properties

IUPAC Name

4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O3/c27-21-5-1-4-8-24(21)34-16-20(32)15-31-23-7-3-2-6-22(23)29-26(31)17-13-25(33)30(14-17)19-11-9-18(28)10-12-19/h1-12,17,20,32H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXBYTVBGHHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

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